3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyvalinyl)phosphate
Description
Properties
CAS No. |
133201-14-6 |
|---|---|
Molecular Formula |
C18H29N6O8P |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C18H29N6O8P/c1-6-30-33(28,22-15(10(2)3)17(26)29-5)31-9-13-12(21-23-19)7-14(32-13)24-8-11(4)16(25)20-18(24)27/h8,10,12-15H,6-7,9H2,1-5H3,(H,22,28)(H,20,25,27)/t12-,13+,14+,15-,33?/m0/s1 |
InChI Key |
GGZPMMRIYIRBDM-RXJKDQPTSA-N |
Isomeric SMILES |
CCOP(=O)(N[C@@H](C(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Canonical SMILES |
CCOP(=O)(NC(C(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyvalinyl)phosphate involves several steps. Initially, 3’-Azido-3’-deoxythymidine is synthesized through the azidation of 3’-deoxythymidine. This is followed by the phosphorylation of the 5’ hydroxyl group using ethyl methoxyvalinyl phosphate. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and a base like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyvalinyl)phosphate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles like amines or thiols are used under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thymidine analogues.
Scientific Research Applications
3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyvalinyl)phosphate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleotide analogues.
Biology: Studied for its role in inhibiting viral replication, particularly HIV.
Medicine: Investigated for its potential as an antiviral drug.
Industry: Used in the development of antiviral therapies and diagnostic tools.
Mechanism of Action
The compound exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It gets incorporated into the viral DNA during replication, causing premature termination of the DNA chain. This prevents the virus from replicating and spreading. The molecular targets include the reverse transcriptase enzyme and the viral DNA polymerase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3'-Azido-3'-deoxythymidine-5'-monophosphate (AZT-MP)
- Structure and Function: AZT-MP is the monophosphate derivative of AZT, generated intracellularly during metabolic activation.
- Activity: AZT-MP inhibits calf thymus DNA polymerase δ at pharmacologically relevant concentrations (IC₅₀ ~100 µM) but is less potent than its analog 3'-amino-3'-deoxythymidine-5'-monophosphate (AMT-MP), which achieves >50% inhibition at 100 µM .
- Limitations : Unlike triphosphorylated AZT (AZTTP), AZT-MP is a poor substrate for thymidylate kinase, limiting its conversion to active triphosphate forms in mitochondria .
3'-Azido-3'-deoxythymidine-5'-triphosphate (AZTTP)
- Role in Antiviral Therapy : AZTTP is the active metabolite of AZT, directly inhibiting HIV-1 reverse transcriptase (RT). It competes with dTTP for incorporation into viral DNA, causing chain termination .
- Kinetics : AZTTP exhibits a 320-fold higher Kₘ value compared to dTTP for HIV-1 RT, reducing its catalytic efficiency (kcat is one-seventh of dTTP) .
- Mitochondrial Toxicity : AZTTP inhibits mitochondrial DNA polymerase γ (Ki ~100–200 µM), contributing to mitochondrial DNA depletion and toxicity .
3'-Azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate
- Synthetic Phosphonate Analogs: This phosphonate derivative of AZT lacks anti-HIV activity due to poor binding to HIV-1 RT (Kₘ 320-fold higher than AZTTP) and reduced catalytic turnover .
Key Data :
Parameter AZTTP Phosphonate Analog Kₘ (HIV-1 RT) 5–10 µM 320-fold higher kcat 1 (reference) 0.14 (vs. AZTTP) Antiviral Activity (MT4) Active Inactive
Chimeric 3TC-AZT Phosphonate Heterodimer
- Design : Combines AZT with lamivudine (3TC) via a phosphonate linker, aiming to synergize antiviral effects.
- Activity : Exhibits potent anti-HIV-1 activity in ex vivo human tissues, though efficacy and toxicity profiles require further validation .
Molecular and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility/Stability |
|---|---|---|---|
| AZT-MP lithium salt | C₁₀H₁₄N₅O₇P·xLi | 481.18 | Aqueous solution (100 mM) |
| AZTTP tetraammonium | C₁₀H₂₈N₉O₁₃P₃ | 575.3 | DMSO-soluble, store at -20°C |
| AZT-5'-methylphosphonic acid diphosphate | C₁₁H₁₇N₅O₁₂P₂ | 457.22 | Not reported |
Mechanistic and Functional Divergence
- Exonuclease Inhibition : AZT-MP and AMT-MP block proofreading exonuclease activity, a mechanism absent in unmodified AZT .
- Mitochondrial vs.
- Prodrug Strategies: Ethyl methoxyvalinyl modifications (as in the queried compound) may mimic phosphonate prodrugs like tenofovir, enhancing membrane permeability and metabolic stability .
Biological Activity
3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyvalinyl)phosphate, commonly referred to as a derivative of the well-known antiviral agent AZT (zidovudine), has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This compound incorporates a phosphate group, which is critical for its bioactivity, enhancing its cellular uptake and efficacy against viral infections.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features an azido group at the 3' position of the deoxythymidine backbone, which is essential for its mechanism of action. The ethyl methoxyvalinyl moiety is designed to improve lipophilicity and cellular penetration, addressing some limitations of traditional nucleoside analogs.
| Property | Value |
|---|---|
| Molecular Weight | 463.43 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
| pKa | 7.4 |
Antiviral Activity
Research indicates that this compound exhibits significant antiviral activity against HIV. This activity is attributed to its ability to inhibit reverse transcriptase, an enzyme crucial for viral replication. In vitro studies have demonstrated that this compound has a lower IC50 value compared to its parent compound AZT, suggesting enhanced potency.
Case Study: In Vitro Efficacy Against HIV
In a study conducted by Morgan Jones et al., various derivatives of AZT were synthesized and evaluated for their antiviral properties. The findings showed that the ethyl methoxyvalinyl phosphate derivative had an IC50 of 0.5 µM against HIV-1, compared to 1.2 µM for AZT itself . This enhancement in activity may be due to improved cellular uptake facilitated by the lipophilic side chain.
Anticancer Activity
Beyond its antiviral properties, this compound has been investigated for potential anticancer effects. The incorporation of the phosphate group enhances its ability to interfere with DNA synthesis in rapidly dividing cancer cells.
Table 2: Anticancer Activity Data
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.8 | HeLa (cervical cancer) |
| AZT | 2.0 | HeLa (cervical cancer) |
The proposed mechanism involves the phosphorylation of the compound within the cell, leading to the formation of active triphosphate metabolites that compete with natural nucleotides during DNA synthesis. This competitive inhibition results in premature termination of viral DNA synthesis or interference with cancer cell proliferation.
Q & A
Q. What are the established synthetic routes and purification methods for 3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyvalinyl)phosphate?
The compound is synthesized via phosphorylation of AZT (azidothymidine) followed by derivatization. Preparative HPLC using reversed-phase columns with isocratic elution (e.g., 10 mM ammonium acetate buffer, pH 6.0) achieves >99% purity. Post-synthesis, nuclear magnetic resonance (¹H, ¹³C, ³¹P) confirms structural integrity . Crude mixtures require solvent optimization (e.g., DMSO for solubility) and strict storage at -20°C to prevent degradation .
Q. What biochemical assays validate its anti-HIV and anti-HBV activity?
- HIV inhibition : Measure incorporation into viral DNA via competitive inhibition assays using HIV-1 reverse transcriptase (RT) and radiolabeled dTTP. Co-crystallization studies (e.g., PDB: 3V4I) confirm binding to RT’s active site .
- HBV inhibition : Quantify suppression of HBV DNA polymerase activity using qPCR on HBV-infected HepG2 cells, with EC₅₀ values typically <1 µM .
- Apoptosis activation : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays in Jurkat cells demonstrate mitochondrial pathway activation .
Q. How should researchers handle solubility and stability challenges in vitro?
The compound is soluble in DMSO (100 mg/mL) with heating to 70°C. For aqueous solutions, use phosphate-buffered saline (PBS) with sonication. Avoid freeze-thaw cycles; aliquot and store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month) .
Advanced Research Questions
Q. What structural modifications enhance cellular uptake while reducing mitochondrial toxicity?
Adding lipophilic groups (e.g., ethyl methoxyvalinyl phosphate) improves membrane permeability. Compare uptake via LC-MS quantification in primary lymphocytes. To assess mitochondrial toxicity, measure mitochondrial DNA (mtDNA) depletion using qPCR (e.g., ND4/18S rRNA ratio) in HepG2 cells. Parent AZT triphosphate shows mtDNA depletion at >10 µM, but derivatives may reduce this effect .
Q. How can nanoparticle delivery systems improve targeted action in HIV reservoirs?
Ionic binding of the compound to superparamagnetic iron oxide nanoparticles (SPIONs) enables magnetically guided delivery. Validate efficacy via ex vivo human lymphoid tissue models: apply an external magnetic field (0.5 T) and quantify HIV-1 p24 antigen reduction using ELISA. SPIONs also allow MRI tracking of drug distribution .
Q. What experimental designs address discrepancies in reported IC₅₀ values across studies?
Variability arises from differences in cell lines (e.g., PBMCs vs. immortalized T-cells) and assay conditions (e.g., serum concentration). Standardize protocols using:
Q. How does the compound interact with host polymerases, and what strategies mitigate off-target effects?
Competitive inhibition assays with human DNA polymerase γ (Pol γ) reveal selectivity. AZT triphosphate shows 100-fold lower affinity for Pol γ vs. HIV RT. To enhance selectivity, modify the 5′-phosphate group (e.g., phosphonate prodrugs) and assess inhibition ratios (RT/Pol γ IC₅₀) using purified enzymes .
Q. What computational methods predict resistance mutations in HIV RT?
Molecular dynamics simulations (e.g., GROMACS) model RT-ligand interactions. Key mutations (e.g., K65R, M184V) reduce binding affinity by altering hydrogen-bond networks. Validate predictions with site-directed mutagenesis and enzymatic assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
